

# Spectroscopic Profile of Benzofuran-3-carbaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: *Benzofuran-3-carbaldehyde*

Cat. No.: *B161172*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the key organic compound, **benzofuran-3-carbaldehyde**. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis, offering detailed spectroscopic information and the methodologies for its acquisition.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **benzofuran-3-carbaldehyde**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

### <sup>1</sup>H NMR Spectroscopic Data

Solvent: Chloroform-d (CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
9.79	s	1H	Aldehyde proton (-CHO)
7.67	d	1H	Aromatic proton
7.52	d	1H	Aromatic proton
7.51	s	1H	Furan ring proton
7.42-7.46	m	1H	Aromatic proton
7.24-7.28	m	1H	Aromatic proton

s = singlet, d = doublet, m = multiplet

## $^{13}\text{C}$ NMR Spectroscopic Data

Solvent: Chloroform-d ( $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Assignment
179.8	Aldehyde Carbonyl ( $\text{C}=\text{O}$ )
156.3	Aromatic Carbon
152.7	Aromatic Carbon
129.3	Aromatic Carbon
126.7	Aromatic Carbon
124.2	Aromatic Carbon
123.7	Aromatic Carbon
117.9	Aromatic Carbon
112.7	Aromatic Carbon

## Infrared (IR) Spectroscopic Data

The following are the characteristic infrared absorption bands anticipated for **benzofuran-3-carbaldehyde** based on its functional groups.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H Stretch
~2850, ~2750	Medium, Weak	Aldehyde C-H Stretch (Fermi resonance doublet)
~1700-1680	Strong	Aldehyde C=O Stretch
~1600, ~1450	Medium-Weak	Aromatic C=C Stretch
~1200	Strong	C-O-C Stretch (furan ring)

## Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI) High-Resolution Mass Spectrometry (HRMS): M<sup>+</sup> calculated for C<sub>9</sub>H<sub>6</sub>O<sub>2</sub>: 146.03678, found: 146.03701.[\[1\]](#)

m/z	Relative Intensity (%)	Assignment
146	100	[M] <sup>+</sup> (Molecular Ion)
145	87.96	[M-H] <sup>+</sup>
118	15.48	[M-CO] <sup>+</sup>
147	19.73	[M+1] <sup>+</sup>
148	1.53	[M+2] <sup>+</sup>

## Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of **benzofuran-3-carbaldehyde**.

## Synthesis of Benzofuran-3-carbaldehyde

A mixture of benzofuran (92 g, 0.78 mol) in anhydrous dimethylformamide (150 g, 2.05 mol) is treated with phosphorus oxychloride (132 g, 0.86 mol) in small portions with slight warming. The mixture is then heated at 100°C for 10 hours. After cooling to room temperature, an additional portion of dimethylformamide (50 g, 0.68 mol) and phosphorus oxychloride (40 g, 0.26 mol) is added, and the mixture is heated for another 10 hours. The cooled reaction mixture is neutralized to a pH of 6 with a saturated aqueous solution of sodium acetate. The organic products are extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with a saturated aqueous solution of potassium bicarbonate (3 x 50 mL) and water (100 mL), and subsequently dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the residue is purified by vacuum distillation to yield **benzofuran-3-carbaldehyde**.<sup>[1]</sup>

## NMR Spectroscopy

A sample of **benzofuran-3-carbaldehyde** is dissolved in deuterated chloroform (CDCl<sub>3</sub>). The <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a standard NMR spectrometer. For <sup>1</sup>H NMR, chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For <sup>13</sup>C NMR, the solvent peak is used as a reference.

## Infrared (IR) Spectroscopy

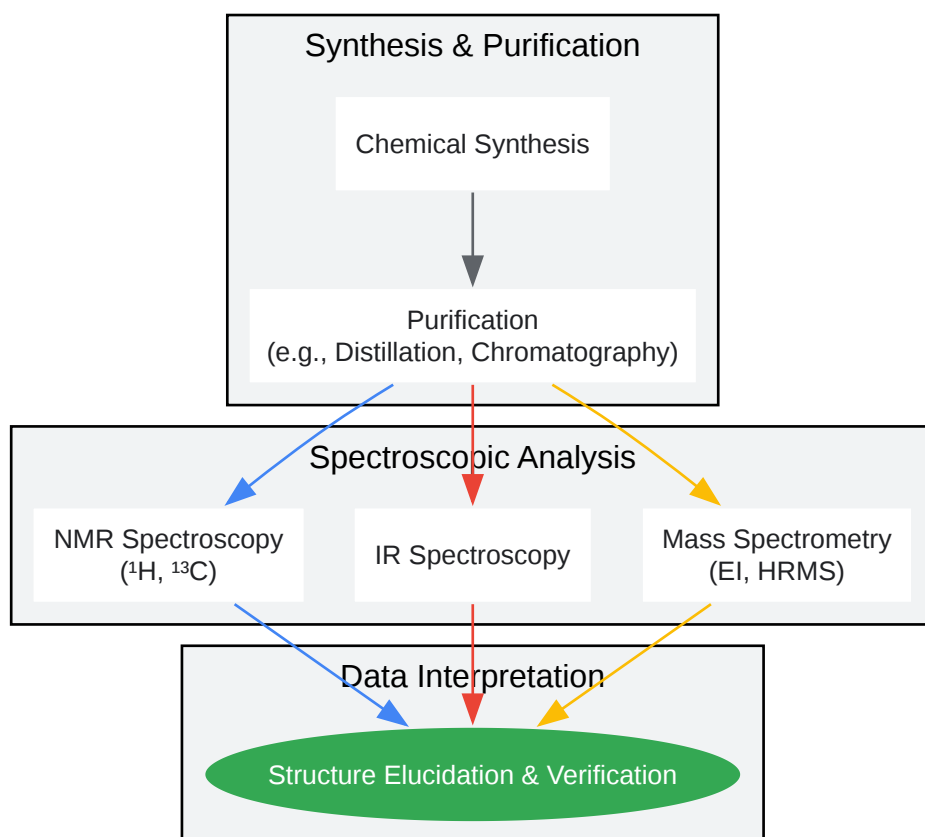
The IR spectrum of **benzofuran-3-carbaldehyde** is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat compound is prepared between two potassium bromide (KBr) plates. The spectrum is recorded over the range of 4000-400 cm<sup>-1</sup>.

## Mass Spectrometry

Mass spectral data is acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, and the resulting fragments are analyzed. For high-resolution mass spectrometry (HRMS), a suitable high-resolution instrument is used to determine the exact mass of the molecular ion.

## Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like **benzofuran-3-carbaldehyde**.



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Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

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## References

- 1. application.wiley-vch.de [application.wiley-vch.de]
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